4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine
Overview
Description
The compound “2-(4,4-difluoropiperidin-1-yl)acetic acid” has a similar structure . It has a molecular weight of 179.17 and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(4,4-difluoropiperidin-1-yl)acetic acid” is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12)
. This can be used to generate the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound “2-(4,4-difluoropiperidin-1-yl)acetic acid” is a solid . Its molecular weight is 179.17 . The InChI code is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12)
.
Scientific Research Applications
Environmental Presence and Human Exposure
Perfluorooctanesulfonate and Related Fluorochemicals in Human Blood :A study by Kannan et al. (2004) reported on the presence of perfluorooctanesulfonate (PFOS) and related fluorochemicals in human blood samples collected from various countries. This study highlights the widespread distribution of perfluorochemicals in human populations and suggests potential environmental sources and exposure pathways (Kannan et al., 2004).
Biomonitoring and Toxicity
Automated Solid-Phase Extraction and Measurement of Perfluorinated Organic Acids and Amides in Human Serum and Milk :Research by Kuklenyik et al. (2004) developed a high-throughput method for measuring trace levels of perfluorochemicals (PFCs) in human serum and milk, contributing to the understanding of human exposure to PFCs and their potential toxicity (Kuklenyik et al., 2004).
Exposure Sources and Health Risks
ADONA and Perfluoroalkylated Substances in Plasma Samples :A study by Fromme et al. (2017) quantified the body burden of different perfluorinated substances, including ADONA, a replacement emulsifier used in fluoropolymer production. This study sheds light on the changing landscape of perfluorochemical production and its implications for human exposure (Fromme et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVRJAJNGBAFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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